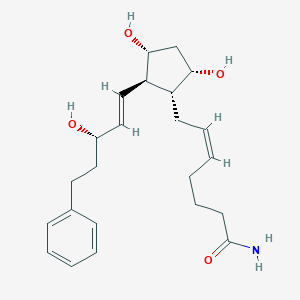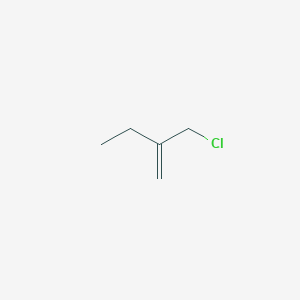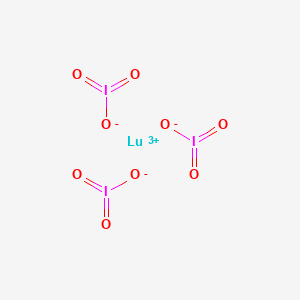
Lutetium triiodate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium triiodate (Lu(IO3)3) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. This compound is composed of lutetium, a rare earth metal, and iodate, a compound composed of iodine and oxygen. In
科学的研究の応用
Lutetium triiodate has potential applications in a variety of scientific fields. In the field of materials science, lutetium triiodate has been studied for its potential use as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In addition, lutetium triiodate has been studied for its potential use in the production of fuel cells and solar cells due to its unique electronic properties.
作用機序
The mechanism of action of lutetium triiodate is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property may be responsible for the compound's catalytic activity.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of lutetium triiodate. However, studies have suggested that the compound may have low toxicity and may not cause significant harm to living organisms.
実験室実験の利点と制限
Lutetium triiodate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a useful catalyst for various reactions. However, there are also limitations to its use. The compound is relatively expensive, and its properties may vary depending on the synthesis method used.
将来の方向性
There are several future directions for research on lutetium triiodate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. In addition, further research is needed to fully understand the mechanism of action of lutetium triiodate and its potential applications in various fields. Finally, studies are needed to determine the long-term effects of the compound on living organisms and the environment.
In conclusion, lutetium triiodate is a compound with unique properties and potential applications in various scientific fields. While there is still much to learn about this compound, its potential for use as a catalyst and in the production of fuel cells and solar cells make it an exciting area of research.
合成法
The synthesis of lutetium triiodate can be achieved through a variety of methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Solid-state reactions involve heating lutetium oxide and iodic acid in a molar ratio of 1:3 at high temperatures, resulting in the formation of lutetium triiodate. Hydrothermal synthesis involves reacting lutetium nitrate and sodium iodate in a molar ratio of 1:3 in an aqueous solution at high temperatures and pressures. Solvothermal synthesis involves dissolving lutetium nitrate and sodium iodate in a solvent, such as ethanol, and heating the solution at high temperatures and pressures. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the resulting compound.
特性
CAS番号 |
15513-87-8 |
|---|---|
製品名 |
Lutetium triiodate |
分子式 |
I3LuO9 |
分子量 |
699.67 g/mol |
IUPAC名 |
lutetium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Lu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChIキー |
AWQUKXBZSLEACN-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
正規SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
その他のCAS番号 |
15513-87-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



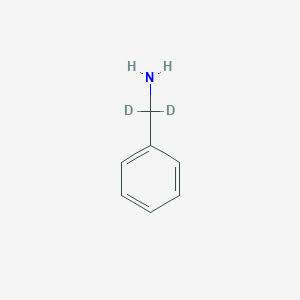
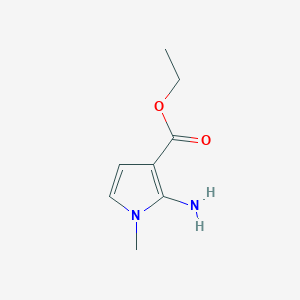
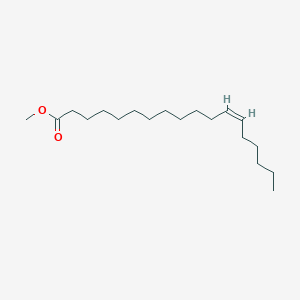
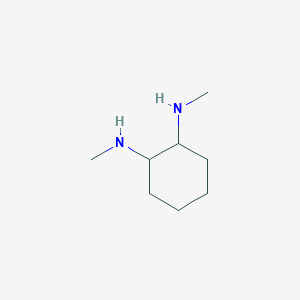
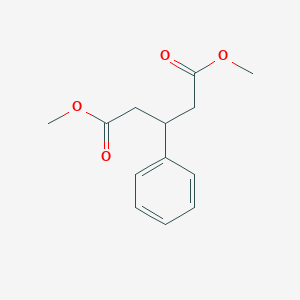
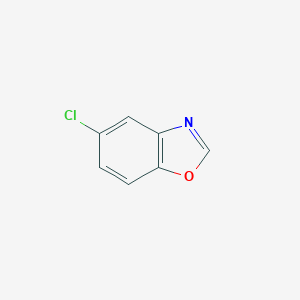
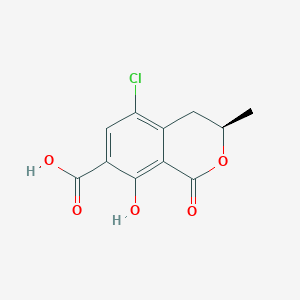
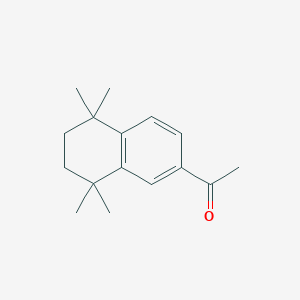
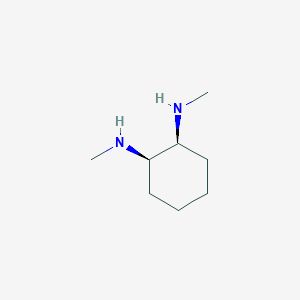
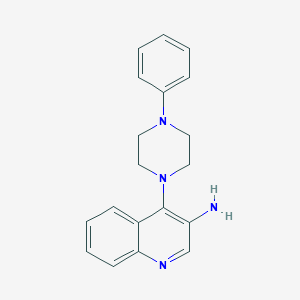
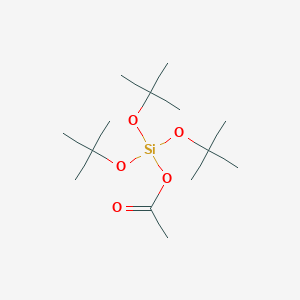
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
